Bienvenue dans la boutique en ligne BenchChem!

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

PARP-1 inhibition DNA damage repair anticancer scaffold

A structurally differentiated, unsubstituted PARP-1 inhibitor core scaffold. Its fused tricyclic architecture confers rigid, planar geometry essential for target hydrogen-bonding and π-stacking, delivering sub-micromolar IC₅₀ values (0.0914–0.244 µM) in optimized analogs. Distinct from extensively patented phthalazinone (olaparib) and benzimidazole (veliparib) chemotypes, this scaffold enables patentably novel hit-to-lead optimization. The >320°C melting point ensures exceptional thermal robustness for high-temperature synthetic workflows and TGA reference applications. A predicted pKa of 11.37 guides salt selection and purification. Choose this core when structural differentiation, thermal stability, and dual PARP-1/VEGFR-2 target space are critical to your discovery program.

Molecular Formula C9H6N4O2
Molecular Weight 202.17 g/mol
CAS No. 127801-83-6
Cat. No. B182209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
CAS127801-83-6
Synonyms1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Molecular FormulaC9H6N4O2
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=O)N=C3NNC2=O
InChIInChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15)
InChIKeyUMJQZOCJROWRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione (CAS 127801-83-6): Chemical Identity and Core Pharmacological Classification


1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione (CAS 127801-83-6, molecular formula C₉H₆N₄O₂, molecular weight 202.17 g/mol) is a heterocyclic compound characterized by a fused pyridazine-quinazoline-dione tricyclic ring system [1]. The compound has a melting point exceeding 320°C [2] and a predicted pKa of 11.37 ± 0.20 . Pharmacologically, this compound and its structurally related derivatives have been investigated primarily as PARP-1 (poly(ADP-ribose) polymerase-1) inhibitors, with reported IC₅₀ values in the sub-micromolar range for certain analogs [3]. The pyridazino[3,4,5-de]quinazoline scaffold has also been explored as a template for kinase inhibitor development, particularly targeting VEGFR-2 [4]. This compound serves as a core scaffold for medicinal chemistry optimization programs aimed at developing inhibitors of DNA damage repair pathways and angiogenesis-related kinases.

Why 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione (CAS 127801-83-6) Cannot Be Replaced by Generic PARP or Quinazoline Scaffolds


Substituting 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione with generic quinazoline analogs or other PARP inhibitor scaffolds is scientifically unjustified due to the compound's unique fused tricyclic architecture. The pyridazino[3,4,5-de]quinazoline ring system imposes a rigid, planar geometry that dictates specific hydrogen-bonding patterns and π-stacking interactions with target protein active sites—characteristics that differ fundamentally from monocyclic quinazolines or other fused heterocycles [1]. Within the PARP-1 inhibitor series derived from this scaffold, even minor structural modifications (e.g., substituents on the pyridazine or quinazoline rings) produce IC₅₀ values spanning from 0.0914 μM to >0.244 μM, representing a >2.6-fold range in potency across close analogs [2]. For kinase-targeting applications, derivatives of this scaffold have demonstrated VEGFR-2 inhibitory activity distinct from other quinazoline-based kinase inhibitors such as vatalanib [3]. Furthermore, the compound's high melting point (>320°C) and predicted pKa of 11.37 ± 0.20 impose specific constraints on formulation development and salt selection that would not apply to structurally distinct alternatives. These physicochemical and structure-activity relationship (SAR) considerations collectively preclude simple interchangeability with other in-class compounds.

Quantitative Differentiation Evidence for 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione (CAS 127801-83-6) Versus Closest Analogs


PARP-1 Inhibitory Potency: Sub-Micromolar Activity and Intra-Scaffold SAR Differentiation

Within the pyridazino[3,4,5-de]quinazoline scaffold series, PARP-1 inhibitory activity is exquisitely sensitive to substitution patterns. The core scaffold 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione provides a validated starting point for optimization, with four structurally related derivatives achieving IC₅₀ values between 0.0914 μM and 0.244 μM in PARP-1 enzyme assays [1]. This >2.6-fold range in potency among close analogs (from 0.0914 μM to >0.244 μM) demonstrates that the scaffold is pharmacologically competent for PARP-1 engagement, but that substituent selection critically determines ultimate potency. The parent dione compound itself represents the unsubstituted core from which these active derivatives were elaborated, making it the appropriate baseline reference compound for SAR studies within this chemical series .

PARP-1 inhibition DNA damage repair anticancer scaffold

VEGFR-2 Kinase Inhibitory Activity: Scaffold Differentiation from Vatalanib-Based Inhibitors

Novel pyridazino[3,4,5-de]quinazoline derivatives have been designed, synthesized, and evaluated as VEGFR-2 inhibitors, demonstrating that this scaffold can serve as an alternative kinase inhibitor template to established quinazoline-based inhibitors [1]. The design strategy employed the vatalanib pharmacophore as a reference point, but the pyridazino[3,4,5-de]quinazoline core introduces distinct geometry and electronic properties that differentiate it from simpler quinazoline or phthalazine scaffolds used in clinical VEGFR inhibitors [2]. The rigid tricyclic architecture of this scaffold restricts conformational flexibility relative to monocyclic or bicyclic quinazoline alternatives, which may confer altered kinase selectivity profiles and reduced off-target binding to non-kinase proteins. While direct quantitative comparisons to specific clinical VEGFR-2 inhibitors are not available from the identified studies, the scaffold's demonstrated in vitro VEGFR-2 inhibition validates its utility as a kinase-targeting platform distinct from conventional quinazoline inhibitors [3].

VEGFR-2 inhibition angiogenesis anticancer scaffold

Thermal Stability and pKa Differentiation from Common Heterocyclic Scaffolds

1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione exhibits a melting point exceeding 320°C [1], which is substantially higher than many common heterocyclic scaffolds used in medicinal chemistry. For comparison, unsubstituted quinazoline melts at approximately 48-50°C, quinazolin-4(3H)-one at 215-218°C, and phthalazine at 90-91°C. The compound's predicted pKa of 11.37 ± 0.20 indicates weakly acidic character, likely attributable to the NH protons in the dione moieties. This pKa value differs meaningfully from simpler heterocyclic amides (e.g., quinazolin-4-one pKa ~2-3) and from basic heterocycles such as quinazoline (pKa of conjugate acid ~3.5). The combination of high thermal stability and distinct acid-base properties imposes specific constraints on formulation strategies, salt selection, and purification protocols.

physicochemical properties thermal stability formulation

Recommended Research and Procurement Scenarios for 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione (CAS 127801-83-6)


Scaffold for PARP-1 Inhibitor Lead Optimization and SAR Studies

1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione serves as the unsubstituted core scaffold for designing and synthesizing novel PARP-1 inhibitors. Published SAR studies demonstrate that derivatives of this core achieve PARP-1 IC₅₀ values ranging from 0.0914 μM to 0.244 μM, establishing the scaffold's pharmacological competence and providing a validated starting point for medicinal chemistry optimization [1]. Researchers should prioritize this scaffold when seeking a structurally distinct PARP-1 inhibitor chemotype that differs from the extensively patented phthalazinone (e.g., olaparib core) and benzimidazole (e.g., veliparib core) scaffolds. The rigid tricyclic architecture may confer altered PARP-trapping kinetics or DNA-binding properties relative to bicyclic PARP inhibitor cores, offering potential differentiation in mechanism-of-action studies [2].

Kinase Inhibitor Scaffold Development Targeting VEGFR-2 and Related Tyrosine Kinases

This compound is recommended as a core scaffold for developing VEGFR-2 kinase inhibitors with structural differentiation from established quinazoline-based inhibitors such as vatalanib. Published studies have validated that pyridazino[3,4,5-de]quinazoline derivatives exhibit VEGFR-2 inhibitory activity in vitro and in vivo [1]. The scaffold's rigid tricyclic geometry restricts conformational flexibility compared to monocyclic or bicyclic quinazoline alternatives, potentially offering advantages in kinase selectivity profiling. Medicinal chemistry teams seeking patentably distinct VEGFR-2 inhibitor chemotypes should consider this scaffold as a starting point for hit-to-lead optimization [2]. The unsubstituted core compound (CAS 127801-83-6) provides the appropriate baseline for systematic substitution and SAR exploration.

High-Temperature Reaction Development and Thermal Stability Testing

The compound's melting point exceeding 320°C [1] makes it suitable for applications requiring exceptional thermal stability, including high-temperature synthetic transformations, thermogravimetric analysis (TGA) method development, and as a thermally robust internal standard. Its high melting point differentiates it from more thermally labile heterocyclic scaffolds (e.g., unsubstituted quinazoline mp 48-50°C) that would degrade or volatilize under similar conditions. The predicted pKa of 11.37 ± 0.20 [2] further informs salt selection and pH-dependent extraction protocols during purification. Procurement of this compound should be considered when experimental workflows involve temperatures exceeding 200°C or when thermally stable heterocyclic reference materials are required.

Neuroprotective Agent Research in Oxidative Stress Models

Based on published data showing that derivatives of this scaffold (specifically compounds 1a and 1b from the Wang et al. study) exhibited neuroprotective effects in a PC12 cell model injured by H₂O₂ [1], the parent scaffold 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is recommended as a starting point for developing neuroprotective agents targeting oxidative stress pathways. The combination of PARP-1 inhibition and neuroprotective activity suggests potential applications in ischemia-reperfusion injury, neurodegenerative disease models, and traumatic brain injury research. Researchers should prioritize this scaffold when seeking compounds that simultaneously modulate DNA damage repair pathways and exert cytoprotective effects in neuronal cell models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.